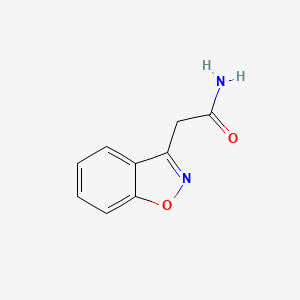

1,2-Benzisoxazol-3-acetamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-Benzisoxazole-3-acetamide and its derivatives involves various chemical reactions, often aiming at introducing functional groups that can lead to pharmacologically active compounds. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of 3,5-disubstituted benzoxazoles, can be synthesized using a straightforward method. This process is characterized by the introduction of reactive 3-chloromethyl and 5-amino groups into the benzoxazole ring (Khodot & Rakitin, 2022).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisoxazole-3-acetamide derivatives is crucial in determining their chemical behavior and reactivity. These structures are typically established through a combination of analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy. Such studies provide insights into the arrangement of atoms within the molecule and the electronic environment, influencing the compound's chemical properties (Khodot & Rakitin, 2022).

Chemical Reactions and Properties

1,2-Benzisoxazole-3-acetamide undergoes various chemical reactions that modify its structure and properties. For example, the hydrogenation of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations, ultimately yielding different compounds such as 2-hydroxybenzimidoylacetamide oxime and 3-amino-5-(2-hydroxyphenyl)isoxazole. These reactions are influenced by factors like the reagents used, reaction conditions, and the presence of catalysts (Uno, Kurokawa, & Nishimura, 1976).

Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivitäten

1,2-Benzisoxazol-Derivate sind für ihre signifikanten pharmakologischen und biologischen Aktivitäten bekannt. Sie wurden auf ihr Potenzial als Analgetika, Antiepileptika, Antipsychotika, Antikrebsmittel und Antibiotika untersucht . Diese Verbindungen haben eine Affinität zu serotonergen und dopaminergen Rezeptoren gezeigt, die in verschiedenen neurologischen Bahnen entscheidend sind.

Synthese funktioneller Derivate

Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von funktionell substituierten 1,2-Benzisoxazolen. Forscher haben Methoden entwickelt, um geschützte Aminogruppen und funktionell aktive Chlormethylgruppen innerhalb der Benzisoxazolstruktur zu kombinieren, wodurch die Bandbreite an Derivaten mit potenzieller biologischer Aktivität erweitert wird .

Anti-Glykations-Eigenschaften

Benzisoxazol-Derivate haben vielversprechende Anti-Glykations-Aktivitäten gezeigt. Glykation ist ein Prozess, der zur Entwicklung verschiedener chronischer Krankheiten, einschließlich Diabetes und Alzheimer, führen kann. Die Anti-Glykations-Eigenschaften dieser Verbindungen machen sie für die weitere Forschung in therapeutischen Anwendungen wertvoll .

Antikrebsforschung

Die unterschiedliche molekulare Struktur von Benzisoxazol-Derivaten wurde mit Antikrebs-Eigenschaften in Verbindung gebracht. Diese Verbindungen werden auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen untersucht und könnten möglicherweise zur Entwicklung neuer Antikrebsmedikamente führen .

Antibakterielle und entzündungshemmende Anwendungen

Forschungen haben gezeigt, dass Benzisoxazol-Derivate antibakterielle und entzündungshemmende Aktivitäten aufweisen können. Diese Eigenschaften sind essentiell für die Entwicklung neuer Behandlungen für bakterielle Infektionen und entzündliche Erkrankungen .

Herbizide Aktivitäten

1,2-Benzisoxazol-3-acetamid-Derivate wurden synthetisiert und auf ihre herbiziden Aktivitäten getestet. Studien in Reisfeldern haben gezeigt, dass bestimmte Derivate Unkräuter effektiv bekämpfen können, was einen neuen Ansatz für das landwirtschaftliche Schädlingsmanagement bietet .

Wirkmechanismus

Target of Action

1,2-Benzisoxazole-3-acetamide, also known as 2-(1,2-benzoxazol-3-yl)acetamide, is a compound that has been found to have diverse biological activities .

Mode of Action

It has been suggested that it may interact with its targets in a way that leads to its various biological activities . For instance, one derivative of benzisoxazole showed moderate to high efficacies for 5-HT2A and D2 receptors, indicating potential antipsychotic properties .

Biochemical Pathways

This suggests that it may affect multiple pathways related to these processes. In one study, it was found that supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that it may interfere with metabolic pathways involving 4-hydroxybenzoate .

Pharmacokinetics

It has been noted that fluorine functionalization of benzisoxazole derivatives can have a significant effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-3-acetamide’s action are likely diverse, given its broad range of biological activities. For instance, it has been found to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . This suggests that it may induce changes at the molecular and cellular level that inhibit these processes.

Safety and Hazards

Zukünftige Richtungen

Benzisoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . More detailed future directions can be found in the relevant papers .

Biochemische Analyse

Biochemical Properties

1,2-Benzisoxazole-3-acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to affect the metabolism of brain monoamines by increasing the levels of norepinephrine without significantly altering dopamine and serotonin levels . This interaction suggests that 1,2-Benzisoxazole-3-acetamide may modulate catecholamine turnover in the brain, which is crucial for maintaining neurotransmitter balance.

Cellular Effects

1,2-Benzisoxazole-3-acetamide has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent and reverse the decrease in brain norepinephrine induced by reserpine, a drug that depletes neurotransmitters . This indicates that 1,2-Benzisoxazole-3-acetamide can impact neurotransmitter levels and, consequently, neuronal communication and function.

Molecular Mechanism

The molecular mechanism of 1,2-Benzisoxazole-3-acetamide involves its interaction with various biomolecules. It does not inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, but it can decelerate catecholamine metabolism in the brain . This unique mechanism suggests that 1,2-Benzisoxazole-3-acetamide may exert its effects by modulating the turnover of neurotransmitters rather than directly inhibiting their degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzisoxazole-3-acetamide change over time. Studies have shown that repeated doses can lead to a slight but significant increase in brain norepinephrine levels . This indicates that the compound’s effects may accumulate over time, potentially leading to long-term changes in neurotransmitter levels and neuronal function.

Dosage Effects in Animal Models

The effects of 1,2-Benzisoxazole-3-acetamide vary with different dosages in animal models. At lower doses, it has been shown to reduce the rate of decline of brain norepinephrine and dopamine levels . At higher doses, it can lead to a sedative state with reduced locomotion . This suggests that while the compound can be beneficial at certain dosages, excessive amounts may lead to adverse effects.

Metabolic Pathways

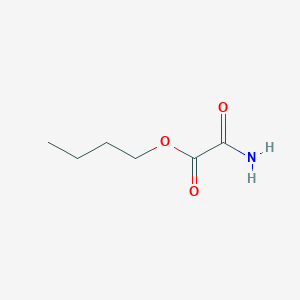

1,2-Benzisoxazole-3-acetamide is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes acetylation and reduction to form a 2-sulfamoylacetyl phenol metabolite . This process is mediated by the enzyme CYP3A4, indicating that the compound’s metabolism is closely linked to liver function.

Transport and Distribution

The transport and distribution of 1,2-Benzisoxazole-3-acetamide within cells and tissues involve various transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This ability to penetrate the brain is crucial for its role in modulating neurotransmitter levels and neuronal function.

Subcellular Localization

1,2-Benzisoxazole-3-acetamide is localized in various subcellular compartments, which can influence its activity and function. Its presence in the cytoplasm and its ability to interact with intracellular enzymes suggest that it can modulate cellular processes at multiple levels . This subcellular localization is essential for its role in influencing neurotransmitter metabolism and neuronal function.

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

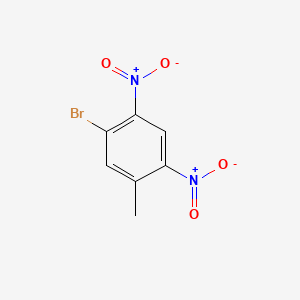

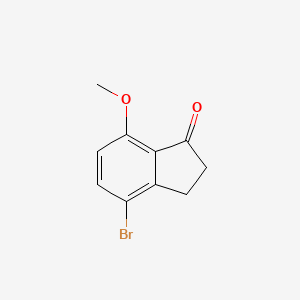

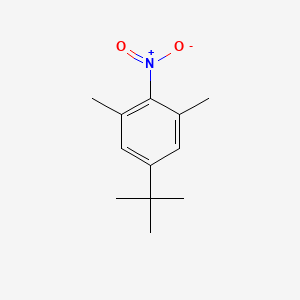

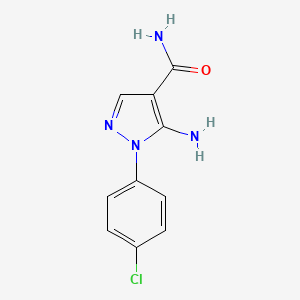

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

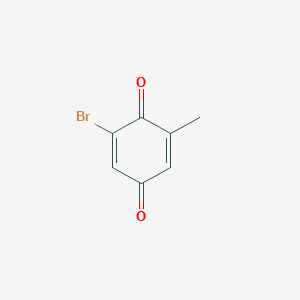

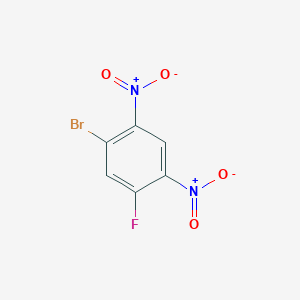

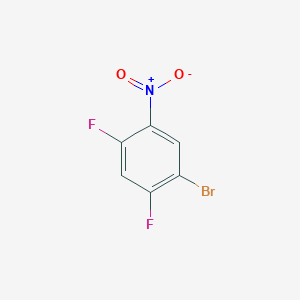

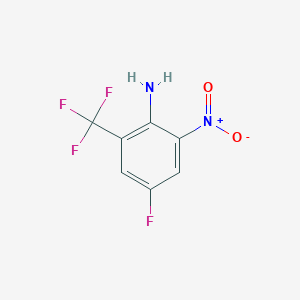

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,2-Benzisoxazole-3-acetamide derivatives explored in the research?

A1: Research has primarily focused on two main applications for 1,2-Benzisoxazole-3-acetamide derivatives:

- Herbicidal Activity: Studies have shown that certain derivatives, like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a), exhibit potent herbicidal activity in paddy field settings []. This suggests potential applications in agricultural weed control.

- Dual-Action Potential for Diabetes and Cancer: Research indicates that some derivatives display both Dipeptidyl peptidase-IV (DPP-IV) inhibition and anticancer activity []. DPP-IV inhibition is a therapeutic strategy for type 2 diabetes, while the anticancer activity was observed against A549 and MCF7 cell lines. This dual activity makes them promising candidates for further investigation in the context of both diseases.

Q2: How does the structure of 1,2-Benzisoxazole-3-acetamide influence its activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications to the 1,2-Benzisoxazole-3-acetamide scaffold affect its biological activity:

- Presence of Glycine Spacer: Derivatives without a glycine spacer showed enhanced anticancer activity compared to those with the spacer []. This suggests the spacer might hinder interaction with specific targets involved in cancer cell growth.

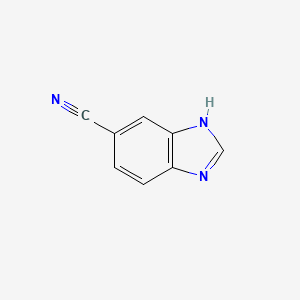

- Substituent Effects: The type of substituent on the benzene ring significantly impacts activity. For instance, a cyano group at a specific position led to significantly increased anticancer activity against the MCF7 cell line compared to the standard drug fluorouracil [].

Q3: What are the implications of the catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime?

A3: The catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime (1) follows a specific reaction pathway, ultimately yielding 2-hydroxybenzoylacetamidine (3) []. This process involves the formation of several intermediate compounds, including 2-hydroxybenzimidoylacetamide oxime (2) and 3-amino-5-(2-hydroxyphenyl)isoxazole (4) []. Understanding this reaction pathway and the involved intermediates is crucial for potentially synthesizing other valuable compounds and exploring alternative reaction pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)